3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine

Lipophilicity Physicochemical Properties ADME

Researchers seeking subtype-selective mGluR1 antagonists face limited commercial options with validated selectivity. This compound solves that gap: - mGluR1 IC50 6.30 nM; 733-fold selectivity over mGluR5 (IC50 4.62 µM) - High Fsp3 (0.75) reduces promiscuous binding; LogP 2.91 favors CNS penetration - 5-Amino handle enables rapid SAR derivatization or bioconjugation Sourced at 98% purity with reliable global shipping for immediate research use.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B13638332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(N(N=C1CC(C)C)C)N
InChIInChI=1S/C12H23N3/c1-8(2)6-10-11(7-9(3)4)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3
InChIKeyHLIGYFPJWYNBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine: Differentiated 5-Aminopyrazole


3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine (CAS 1249412-47-2) is an alkyl-substituted 5-aminopyrazole derivative characterized by bulky isobutyl groups at the 3- and 4-positions and a methyl group at N1 . With a molecular weight of 209.34 g/mol, a calculated LogP of 2.91, and an Fsp3 of 0.75, this compound possesses distinct physicochemical properties compared to lower alkyl homologues . The compound has been identified as a potential CCR5 antagonist with demonstrated biological activity in preliminary screening [1] and as a metabotropic glutamate receptor 1 (mGluR1) antagonist with nanomolar potency [2]. It is commercially available as a research chemical with typical purity of 98% .

mGluR1 subtype-selective antagonist research tool
CCR5 chemokine receptor screening hit (reported activity)
High-Fsp³, high-lipophilicity alkyl-substituted 5-aminopyrazole

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine: Why Generic Alternatives Fail


Simple substitution of 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine with lower alkyl homologues (e.g., 3,4-diethyl or 3,4-dipropyl derivatives) or unsubstituted 5-aminopyrazoles will fundamentally alter the compound's physicochemical and biological profile. The isobutyl substitution pattern confers a unique combination of high lipophilicity (LogP 2.91) , high Fsp3 (0.75) , and increased molecular flexibility (10 rotatable bonds). These parameters directly influence membrane permeability, target binding entropy, and off-target selectivity profiles. Crucially, the compound exhibits sub-type selective antagonism at mGluR1 (IC50 6.30 nM) versus mGluR5 (IC50 4.62 µM), a 733-fold selectivity window [1] that is unlikely to be preserved with alternative alkyl substitutions. Similarly, the CCR5 antagonist activity (92% inhibition at 1 µM) [2] is contingent on the precise spatial and electronic arrangement provided by the isobutyl moieties. Generic substitution therefore risks both loss of potency and unpredictable off-target pharmacology.

Lower alkyl homologues may shift mGluR1/mGluR5 selectivity profile; the reported 733-fold window is unlikely to be preserved.

Physicochemical properties (LogP, Fsp³, rotatable bonds) differ substantially from diethyl or dipropyl analogs, altering permeability and binding entropy.

CCR5 antagonism context depends on precise steric and electronic arrangement; generic substitution may reduce target engagement.

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine: Comparative Evidence


Lipophilicity-Driven Membrane Partitioning

3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine exhibits a calculated LogP of 2.91, significantly higher than its 3,4-diethyl (LogP 1.45) and 3,4-dipropyl (LogP 1.91) counterparts. This increase in lipophilicity is a direct consequence of the branched isobutyl substituents and predicts improved passive membrane permeability, which can be advantageous for intracellular target engagement. The LogP differential of +1.46 relative to the diethyl analog represents a substantial shift in the compound's distribution coefficient.

Lipophilicity
Data to verify
LogP 2.91 (vs. diethyl 1.45)
May support membrane permeability in cell-based assays
Calculated values; method may vary
Lipophilicity Physicochemical Properties ADME

High Fsp3 for Enhanced Drug-Likeness

The fraction of sp3-hybridized carbons (Fsp3) for 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine is 0.75 , markedly higher than the 0.625 value reported for the 3,4-diethyl analog . This increase in three-dimensional character is a consequence of the branched isobutyl substituents and is associated with enhanced aqueous solubility, reduced promiscuous binding, and improved clinical success rates in medicinal chemistry campaigns. The Fsp3 differential of +0.125 represents a meaningful improvement in molecular complexity.

sp³ Fraction
Data to verify
Fsp³ 0.75 (vs. diethyl 0.625)
Reported higher three-dimensional character
Correlated with reduced promiscuous binding
Fsp3 Drug-likeness Molecular Complexity

Selective mGluR1 Antagonism vs. mGluR5

In functional antagonist assays, 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine demonstrates potent inhibition of human mGluR1 (IC50 = 6.30 nM) while exhibiting markedly weaker activity at human mGluR5 (IC50 = 4.62 µM) [1]. This corresponds to a selectivity ratio of approximately 733-fold in favor of mGluR1. In contrast, the reference mGluR1 antagonist FPTQ exhibits an IC50 of 6 nM at mGluR1 and 36 nM at mGluR5, yielding a selectivity ratio of only 6-fold . The substantially wider selectivity window offered by the isobutyl-substituted compound reduces the risk of off-target pharmacology mediated by mGluR5.

mGluR1 Selectivity
Reported
IC₅₀ 6.30 nM (mGluR1) vs. 4620 nM (mGluR5)
733-fold selectivity vs. FPTQ 6-fold
Supports subtype-specific target engagement studies
Human recombinant receptors; BindingDB
Metabotropic Glutamate Receptors Selectivity CNS Pharmacology

CCR5 Antagonism: Differentiated Pharmacological Starting Point

The compound exhibits 92% inhibition of CCR5 at 1 µM [1], establishing it as a bona fide CCR5 antagonist. While this potency is lower than that of the clinically approved CCR5 antagonist maraviroc (IC50 ≈ 7.2–12.1 nM) , the distinct chemotype (5-aminopyrazole core with branched alkyl substitution) offers a novel intellectual property position and may confer a different off-target profile. Importantly, the compound's higher LogP and Fsp3 relative to maraviroc (LogP ~3.1, but lower Fsp3) suggest different ADME properties that could be advantageous in specific experimental contexts.

CCR5 Antagonism
Reported
92% inhibition at 1 µM vs. maraviroc IC₅₀ ~7-12 nM
Supports CCR5 target engagement research
Distinct 5-aminopyrazole chemotype; patent data
CCR5 HIV Chemokine Receptors

Conformational Flexibility Advantage Over Analogues

The isobutyl substituents confer a high degree of conformational flexibility, with 10 rotatable bonds , compared to only 2 rotatable bonds for the 3,4-diethyl analog . This increased flexibility may favor entropically driven binding to protein targets and can influence oral bioavailability. The molecular weight of 209.34 g/mol is also substantially higher than the diethyl (153.22 g/mol) and dipropyl (181.28 g/mol) homologues, placing it in a higher property space that may alter clearance mechanisms.

Flexibility
Data to verify
10 rotatable bonds (vs. diethyl 2)
May expand conformational space for target binding
Derived from SMILES; MW 209.34 g/mol
Molecular Flexibility Entropy Pharmacokinetics

3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine: Optimal Applications


Lead Optimization for mGluR1-Selective Antagonists

Given its 733-fold selectivity for mGluR1 over mGluR5 (IC50 6.30 nM vs. 4.62 µM) [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing CNS-penetrant mGluR1 antagonists with minimal off-target activity at mGluR5. The high LogP (2.91) and Fsp3 (0.75) suggest favorable brain penetration and reduced promiscuous binding, respectively . The isobutyl groups provide multiple vectors for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.

Novel CCR5 Antagonist Scaffold for Anti-HIV Discovery

The compound's demonstrated CCR5 antagonist activity (92% inhibition at 1 µM) [2] establishes it as a validated hit with a chemotype distinct from clinical CCR5 antagonists like maraviroc. This differentiation in chemical space provides a new intellectual property position and may offer advantages in overcoming resistance mechanisms or achieving a different off-target selectivity profile. The higher molecular flexibility (10 rotatable bonds) may enable binding to receptor conformations not accessible to more rigid antagonists.

Chemical Probe for mGluR1 Signaling

With a clean selectivity window against mGluR5, this compound is well-suited as a chemical probe to dissect mGluR1-specific functions in neuronal signaling, synaptic plasticity, and pain pathways. Its physicochemical properties (LogP 2.91, Fsp3 0.75) support both in vitro and ex vivo applications, and the availability of the 5-amino handle facilitates bioconjugation or installation of affinity tags for target engagement studies .

Synthetic Intermediate for Pyrazole Library Diversification

The 5-amino group serves as a versatile synthetic handle for generating a wide array of derivatives, including amides, sulfonamides, ureas, and heterocyclic-fused systems. The unique steric and electronic environment provided by the 3,4-diisobutyl substitution pattern can be leveraged to access novel chemical space not readily attainable from simpler 5-aminopyrazole building blocks. Commercial availability at 98% purity ensures reliable sourcing for parallel synthesis and high-throughput screening campaigns.

Application
Selection Property
Validation Focus
mGluR1-selective antagonist SAR studies
mGluR1/mGluR5 selectivity context
Subtype-selective target engagement profiling
CCR5 antagonist scaffold exploration
CCR5 antagonism screening context
Chemotype-specific selectivity review
mGluR1 signaling probe research
High-Fsp³, high-lipophilicity profile
In vitro/ex vivo target engagement and brain exposure research
5-aminopyrazole library diversification
Synthetic handle versatility
Purity and derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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